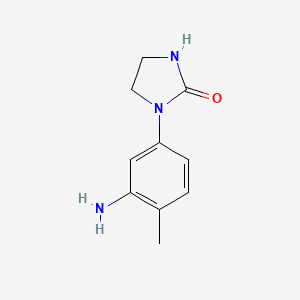

1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-amino-4-methylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMPHDCKTZWGGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

This guide provides an in-depth, technically focused methodology for the complete structure elucidation of the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, evidence-based narrative that mirrors the scientific discovery process. We will proceed from a hypothesized structure, derived from synthetic precursors, to its unambiguous confirmation through a multi-technique spectroscopic approach.

The core philosophy of this guide rests on the principles of scientific integrity and self-validating protocols. Each experimental choice is justified, and the resulting data is cross-correlated to build a robust and irrefutable structural assignment.

Foundational Hypothesis: Synthesis as a Structural Blueprint

The logical starting point for any structure elucidation is the synthetic route employed. The target molecule, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, is proposed to be synthesized via the reaction of 3-amino-4-methylphenyl isocyanate with ethylenediamine. This reaction pathway provides a strong hypothetical framework for the final structure.[1]

This proposed structure contains several key features that we will systematically verify:

-

An imidazolidin-2-one ring.

-

A substituted phenyl ring.

-

An amino group (-NH₂) and a methyl group (-CH₃) on the phenyl ring.

-

The specific connectivity of these functional groups.

Mass Spectrometry: The Molecular Formula Cornerstone

The initial analytical step is to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the purified product in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Operate in positive ion mode to facilitate the formation of the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation The proposed structure, C₁₀H₁₃N₃O, has a theoretical monoisotopic mass of 191.1059 Da. The HRMS spectrum is expected to show a prominent peak for the [M+H]⁺ ion at m/z 192.1137. Observation of this ion with high mass accuracy (typically < 5 ppm) provides strong evidence for the predicted elemental composition.[2]

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 192.1137 | 192.1135 (Example) |

This result confirms that the synthesis has yielded a product with the correct molecular formula, laying the groundwork for more detailed structural analysis.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

Expected Data & Interpretation The IR spectrum will provide crucial information about the key bonds within the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3200 | N-H (Amino & Amide) | Stretch | Two sharp bands (asymmetric and symmetric stretch of -NH₂) and a broader band for the amide N-H.[4] |

| 3000-2850 | C-H (Aliphatic & Aromatic) | Stretch | Sharp peaks for the methyl and methylene groups, and weaker bands for aromatic C-H. |

| ~1700 | C=O (Urea/Amide) | Stretch | A strong, sharp absorption band, characteristic of a cyclic urea (imidazolidin-2-one).[5] |

| 1620-1580 | C=C (Aromatic) | Stretch | Medium to weak bands. |

| 1600-1500 | N-H (Amino) | Bend | A medium intensity band. |

The presence of these characteristic absorption bands provides direct evidence for the imidazolidin-2-one ring, the amino group, and the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to map out the complete carbon-hydrogen framework and the connectivity of all atoms.[6]

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

4.1. ¹H NMR Analysis: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.2 | d | 1H | Ar-H | Aromatic proton ortho to the imidazolidinone group. |

| ~6.5-6.7 | dd | 1H | Ar-H | Aromatic proton meta to the imidazolidinone and ortho to the amino group. |

| ~6.4-6.6 | d | 1H | Ar-H | Aromatic proton ortho to both the methyl and amino groups. |

| ~6.5 | s | 1H | N-H (Amide) | Exchangeable proton of the imidazolidinone ring. |

| ~4.8 | s | 2H | -NH₂ | Exchangeable protons of the primary amine. |

| ~3.6 | t | 2H | -CH₂-N(Ar) | Methylene protons of the imidazolidinone ring adjacent to the phenyl ring. |

| ~3.2 | t | 2H | -CH₂-NH | Methylene protons of the imidazolidinone ring adjacent to the N-H group.[7] |

| ~2.1 | s | 3H | -CH₃ | Methyl group protons on the aromatic ring. |

4.2. ¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C=O | Carbonyl carbon of the cyclic urea. |

| ~145 | Ar-C | Aromatic carbon attached to the amino group. |

| ~138 | Ar-C | Aromatic carbon attached to the imidazolidinone nitrogen. |

| ~130 | Ar-C | Aromatic carbon attached to the methyl group. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~112 | Ar-CH | Aromatic methine carbon. |

| ~45 | -CH₂-N(Ar) | Methylene carbon adjacent to the aromatic ring. |

| ~40 | -CH₂-NH | Methylene carbon adjacent to the N-H group. |

| ~17 | -CH₃ | Methyl carbon. |

4.3. 2D NMR: Connecting the Pieces

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the precise connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[8]

-

Expected Correlations: A cross-peak between the two methylene signals (~3.6 and ~3.2 ppm) confirming their adjacent positions in the imidazolidinone ring. Correlations between the aromatic protons will confirm their relative positions on the phenyl ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[8][9]

-

Expected Correlations: It will confirm the assignments of all C-H pairs, for example, connecting the methyl proton signal (~2.1 ppm) to the methyl carbon signal (~17 ppm) and each aromatic proton to its corresponding aromatic carbon.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-3 bonds away, revealing the connectivity across quaternary carbons and heteroatoms.[10][11]

-

Key Expected Correlations:

-

The methylene protons at ~3.6 ppm should show a correlation to the aromatic carbon attached to the nitrogen (~138 ppm) and the carbonyl carbon (~158 ppm).

-

The methyl protons (~2.1 ppm) should show correlations to the two adjacent aromatic carbons (~130 and ~112 ppm).

-

The aromatic proton ortho to the imidazolidinone group (~7.0-7.2 ppm) should show a correlation to the C-N aromatic carbon (~138 ppm).

-

-

// Define node positions for the structure N1 [pos="0,0!", label="N"]; C2 [pos="0.87,-0.5!", label="C=O"]; N3 [pos="0.87,-1.5!", label="N-H"]; C4 [pos="0,-2!", label="CH₂"]; C5 [pos="-0.87,-1.5!", label="CH₂"]; C_Ar1 [pos="-0.87,-0.5!", label="C_Ar"]; C_Ar2 [pos="-1.73,0!", label="C_Ar-H"]; C_Ar3 [pos="-1.73,1!", label="C_Ar-NH₂"]; C_Ar4 [pos="-0.87,1.5!", label="C_Ar-CH₃"]; C_Ar5 [pos="0,1!", label="C_Ar-H"]; C_Ar6 [pos="0,0!", label="C_Ar"]; // Duplicate of N1's C_Ar

// Define proton nodes H_C5 [pos="-1.5,-2!", label="H (on C5)"]; H_CH3 [pos="-0.87,2.2!", label="H (on CH₃)"]; H_Ar2 [pos="-2.4,0!", label="H (on C_Ar2)"];

// Draw bonds of the molecule N1 -- C2 [color="#4285F4"]; C2 -- N3 [color="#4285F4"]; N3 -- C4 [color="#4285F4"]; C4 -- C5 [color="#4285F4"]; C5 -- N1 [color="#4285F4"]; N1 -- C_Ar1 [color="#4285F4"]; C_Ar1 -- C_Ar2 [color="#4285F4"]; C_Ar2 -- C_Ar3 [color="#4285F4"]; C_Ar3 -- C_Ar4 [color="#4285F4"]; C_Ar4 -- C_Ar5 [color="#4285F4"]; C_Ar5 -- C_Ar1 [color="#4285F4"];

// Draw HMBC correlations H_C5 -- C2; H_C5 -- C_Ar1; H_C5 -- C4; H_CH3 -- C_Ar3; H_CH3 -- C_Ar5; H_Ar2 -- C_Ar4; H_Ar2 -- C_Ar6; } enddot Caption: Key HMBC correlations for structure confirmation.

Conclusion: Synthesis of Evidence

The structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is unequivocally confirmed through the convergence of multiple spectroscopic techniques. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the key functional groups: an amine, a cyclic urea, and an aromatic ring. Finally, a full suite of 1D and 2D NMR experiments provides a detailed and unambiguous map of the atomic connectivity, confirming the substitution pattern on the phenyl ring and the structure of the imidazolidinone moiety. The collective data provides a self-validating and robust elucidation of the target molecule's structure.

References

-

2D NMR Spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. Available from: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available from: [Link]

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

2-Imino-1-methyl-4-imidazolidinone. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003. Available from: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link]

-

1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate. Available from: [Link]

-

Imidazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. ResearchGate. Available from: [Link]

-

Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available from: [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of resonance indexes they concern. ResearchGate. Available from: [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

-

(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. MDPI. Available from: [Link]

-

Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Available from: [Link]

-

2-Amino-1-methylimidazolin-4-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

- Synthesis method of 2-imidazolidinone. Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

-

2-Imidazolidinone. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

MS-READ: Quantitative Measurement of Amino Acid Incorporation. National Center for Biotechnology Information. Available from: [Link]

-

N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. National Center for Biotechnology Information. Available from: [Link]

-

3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. National Center for Biotechnology Information. Available from: [Link]

-

Complete 1H and 13C NMR spectral assignment of cis- and trans- 3-(2-[2-(4-methylphenyl)ethenyl]phenyl])sydnones. National Center for Biotechnology Information. Available from: [Link]

-

4-imidazolidinone, 3-(4-methylphenyl)-5-((4-nitrophenyl)methylene)-2-thioxo. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available from: [Link]

-

Fragments of 1 H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6. ResearchGate. Available from: [Link]

-

Imidazolidin-4-one, 1-(4-morpholinocarbonyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

-

IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one. ResearchGate. Available from: [Link]

-

METHYL-2-[4-IMINO-2-OXO-3-(4-METHYLPHENYL)-5-THIOXO-IMIDAZOLIDIN-1-YL]-BENZOATE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

Sources

- 1. Imidazolidinone synthesis [organic-chemistry.org]

- 2. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Imidazolidinone [webbook.nist.gov]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Abstract

1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS No. 1038247-59-4) is a molecule of interest featuring a substituted aromatic amine linked to a cyclic urea (imidazolidinone) moiety. While specific experimental data for this compound is not extensively documented in public literature, its structural components are well-characterized in medicinal chemistry and materials science. This guide provides a comprehensive framework for the synthesis and in-depth physicochemical characterization of this molecule. It is designed to equip researchers with the necessary theoretical background and actionable experimental protocols to thoroughly evaluate the compound's properties, a critical step in any drug discovery or development pipeline. We will delve into methodologies for determining fundamental properties such as melting point, solubility, pKa, and lipophilicity, alongside detailed protocols for structural elucidation via spectroscopic techniques.

Introduction and Molecular Overview

The subject of this guide, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, possesses a hybrid structure that suggests potential applications in pharmaceutical development. The aromatic amine portion is a common pharmacophore, while the imidazolidinone ring is a stable, polar, and hydrogen-bond-accepting cyclic urea present in various bioactive compounds. A thorough understanding of its physicochemical properties is paramount as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This document serves as a proactive technical manual. Rather than a repository of existing data, it is a strategic guide outlining the essential experiments required to build a complete physicochemical profile for this compound from first principles.

Molecular Structure:

-

IUPAC Name: 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

-

CAS Number: 1038247-59-4

-

Molecular Formula: C10H13N3O

-

Molecular Weight: 191.23 g/mol

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-aryl imidazolidin-2-ones can be achieved through several established methods. A common approach involves the reaction of a substituted aniline with a suitable cyclizing agent. The proposed two-step synthesis for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is outlined below. This pathway provides context for potential starting materials, intermediates, and impurities that may need to be considered during purification and analysis.

Caption: Proposed synthetic workflow for the target compound.

Physicochemical Properties: Predicted Profile and Experimental Protocols

This section details the core physicochemical parameters and provides robust, validated protocols for their experimental determination.

Physical State and Melting Point

-

Predicted Properties: Based on its molecular weight and the presence of hydrogen bonding capabilities (amine N-H, amide N-H) and a rigid aromatic ring, the compound is expected to be a crystalline solid at room temperature with a relatively high melting point, likely in the range of 150-250 °C. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[1]

-

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dry and finely powdered. Load a small amount (1-3 mm height) into a glass capillary tube and pack it tightly by tapping.[2]

-

Initial Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting range.[3]

-

Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[4]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.[1]

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Solubility

-

Predicted Profile: The molecule contains both polar groups (amine, urea) and a nonpolar aromatic ring. It is predicted to have low aqueous solubility but good solubility in polar organic solvents like DMSO, DMF, and methanol. Aqueous solubility will be pH-dependent due to the basicity of the aromatic amine.

-

Experimental Protocol: Equilibrium Shake-Flask Solubility The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

-

Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid is crucial.[5]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[5]

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the compound's concentration using a validated analytical method, such as HPLC-UV.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH condition.

-

Caption: Workflow for Equilibrium Solubility Determination.

Acidity/Basicity (pKa)

-

Predicted Profile: The primary aromatic amine group (-NH2) is basic. Its pKa will be influenced by the electron-donating methyl group and the electron-withdrawing imidazolidinone ring. The pKa is expected to be in the range of 3-5, typical for substituted anilines. The amide N-H protons in the imidazolidinone ring are generally not considered basic and are very weakly acidic (pKa > 14).

-

Experimental Protocol: Potentiometric Titration Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[7]

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute it into water to a final concentration of approximately 0.01 M.[8]

-

Titration Setup: Use a calibrated pH meter with a combination electrode. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). Alternatively, use the first derivative of the titration curve to accurately locate the equivalence point.

-

Lipophilicity (LogP / LogD)

-

Predicted Profile: Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ADME properties. The octanol-water partition coefficient (LogP) is the key metric. Given the structure, the LogP is likely to be moderately positive. The distribution coefficient (LogD) will be pH-dependent; at pH values below the pKa, the compound will be protonated and more hydrophilic, leading to a lower LogD value.

-

Experimental Protocol I: Shake-Flask Method for LogD7.4 This is the "gold standard" method for LogP/D determination.[9][10]

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then separating the phases.[9]

-

Partitioning: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this solution to a known volume of pre-saturated n-octanol in a vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a controlled temperature, then allow the phases to fully separate (centrifugation may be required).[11]

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

-

-

Experimental Protocol II: RP-HPLC Method for LogP Estimation This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of standard compounds.[12][13]

-

Calibration: Select a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Chromatography: Run each standard and the test compound on a C18 HPLC column under isocratic conditions (e.g., methanol/water or acetonitrile/water mobile phase). Determine the retention time (tR) for each compound. Also, determine the column dead time (t0) using an unretained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each compound, calculate k' = (tR - t0) / t0.

-

Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain a calibration equation.

-

Estimate LogP: Use the log(k') value of the test compound and the calibration equation to estimate its LogP.[12]

-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Predicted ¹H NMR Spectrum (in DMSO-d6, 400 MHz):

-

Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm). Expect two doublets and a singlet or complex multiplet patterns depending on coupling.

-

Imidazolidinone Protons: Two sets of triplets or multiplets for the -CH2-CH2- protons, likely in the range of ~3.2-3.8 ppm.

-

Amine Protons (-NH2): A broad singlet around ~5.0 ppm, which is exchangeable with D2O.

-

Amide Proton (-NH-): A singlet or triplet around ~6.5-7.5 ppm.

-

Methyl Protons (-CH3): A sharp singlet around ~2.1-2.3 ppm.

-

-

Predicted ¹³C NMR Spectrum (in DMSO-d6, 100 MHz):

-

Carbonyl Carbon (C=O): A signal in the downfield region, ~155-165 ppm.[4]

-

Aromatic Carbons: Six signals in the ~110-150 ppm range.

-

Imidazolidinone Carbons (-CH2-CH2-): Two signals in the ~40-50 ppm range.

-

Methyl Carbon (-CH3): A signal in the upfield region, ~15-20 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Predicted Characteristic Peaks (ATR):

-

N-H Stretching (Amine): Two distinct bands for the primary amine (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

-

N-H Stretching (Amide): A single, possibly broad band around 3200-3300 cm⁻¹.

-

C-H Stretching (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

-

C=O Stretching (Amide/Urea): A very strong, sharp absorption band around 1680-1720 cm⁻¹.

-

N-H Bending (Amine): A band around 1600-1650 cm⁻¹.

-

C-N Stretching (Aromatic Amine): A strong band in the 1250-1340 cm⁻¹ region.

-

Mass Spectrometry (MS)

-

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M+•): The parent peak should be observed at m/z = 191.

-

Key Fragments: Fragmentation is expected to occur via cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragmentation pathways for N-aryl heterocycles often involve cleavage at the N-Aryl bond.[14] Expect to see fragments corresponding to the imidazolidinone ring and the 3-amino-4-methylphenyl cation.

-

Summary of Physicochemical Parameters

The following table should be populated with experimental data as it is generated.

| Parameter | Predicted Value/Range | Experimental Protocol |

| Molecular Formula | C10H13N3O | - |

| Molecular Weight | 191.23 g/mol | Mass Spectrometry |

| Physical State | Crystalline Solid | Visual Inspection |

| Melting Point | 150 - 250 °C | Capillary Method |

| Aqueous Solubility | Low; pH-dependent | Shake-Flask Method |

| pKa (Basic) | 3.0 - 5.0 | Potentiometric Titration |

| LogP | 1.0 - 3.0 | RP-HPLC or Shake-Flask |

| ¹H NMR | See Section 4.1 | 400 MHz NMR |

| ¹³C NMR | See Section 4.1 | 100 MHz NMR |

| FTIR (cm⁻¹) | See Section 4.2 | ATR-FTIR |

| Mass Spectrum (m/z) | M+• = 191 | EI-MS or ESI-MS |

Conclusion

This technical guide provides a comprehensive, scientifically-grounded roadmap for the full physicochemical characterization of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. By following the detailed experimental protocols outlined herein, researchers can generate the critical data necessary to understand the compound's behavior, assess its drug-like properties, and make informed decisions in the context of drug discovery and development. The structured approach ensures that the resulting data package will be robust, reproducible, and sufficient for regulatory and further research purposes.

References

-

protocols.io. (2024). LogP / LogD shake-flask method.

-

AxisPharm. (n.d.). Solubility Test.

-

Zhang, H., et al. (2012). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.

-

Bhal, S. K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

-

University of Alberta. (n.d.). Melting point determination.

-

Westlab Canada. (2023). Measuring the Melting Point.

-

MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones. PMC - NIH.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

-

ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines.

-

BenchChem. (2025). Technical Guide: Solubility and Stability Testing.

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients.

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD).

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

-

ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume.

-

DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

-

Chemistry LibreTexts. (2022). Melting Point Analysis.

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1.

-

PubMed. (2008). In vitro solubility assays in drug discovery.

-

MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines.

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis.

-

ResearchGate. (n.d.). Solid state NMR study of 1,3imidazolidine-2-thione.

-

University of Ibadan Journals. (2021). Determination of the pKa values of some selected aromatic amines.

-

MDPI. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones.

-

ResearchGate. (n.d.). The structures and physicochemical properties of the final imidazolidinedione derivatives.

-

MDPI. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy.

-

AIP Publishing. (2022). Synthesis and Characterization of New Heterocyclic Compounds.

-

MDPI. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones.

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns.

-

ASJP. (n.d.). Comparative study on the vibrational IR spectra of N-aryl imidazoline-2-(thio) one derivatives.

-

ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines.

-

Indian Journal of Chemistry. (2012). Synthesis, computational study, configurational analysis and biological activity.

-

Iraqi Journal of Science. (2017). Synthesis and Characterization of Some Imidazolidien, tetrazole derivatives.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

-

ResearchGate. (n.d.). FTIR spectrum of compound A2.

Sources

- 1. N-(Imidazolidin-2-ylidene)-1-arylmethanamine oxides: synthesis, structure and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-methylphenyl)imidazolidin-2-one (CAS Number: 1038247-59-4) is a small molecule featuring the privileged imidazolidin-2-one scaffold. This structural motif is present in numerous biologically active compounds and approved pharmaceuticals, suggesting that this particular derivative holds significant potential for further investigation in drug discovery and development.[1][2][3] This in-depth technical guide provides a comprehensive overview of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and mechanisms of action. Furthermore, this guide outlines detailed experimental workflows for its characterization and evaluation as a potential therapeutic agent.

Introduction: The Imidazolidin-2-one Core and Its Significance

The imidazolidin-2-one ring is a five-membered heterocyclic moiety that is a structural component of many compounds with diverse pharmacological activities.[1][2] Its cyclic urea structure provides a rigid backbone for the precise spatial orientation of various substituents, enabling specific interactions with biological targets. Compounds containing the imidazolidin-2-one scaffold have been developed as anticonvulsants, antiarrhythmics, and even as components of antiviral and anticancer agents.[3][4] The presence of an amino- and methyl-substituted phenyl group on 1-(3-Amino-4-methylphenyl)imidazolidin-2-one offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of its potential biological effects.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1038247-59-4 | 5 |

| Molecular Formula | C10H13N3O | 6 |

| Molecular Weight | 191.23 g/mol | 6 |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| LogP | Not available | N/A |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 2-methyl-5-nitroaniline.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-bromoethyl)-2-methyl-5-nitroaniline

-

To a solution of 2-methyl-5-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq).

-

Add 2-bromoethylamine hydrobromide (1.2 eq) to the mixture.

-

Heat the reaction mixture at reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-bromoethyl)-2-methyl-5-nitroaniline.

Step 2: Synthesis of 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one

-

Dissolve N-(2-bromoethyl)-2-methyl-5-nitroaniline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong, non-nucleophilic base such as sodium hydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

-

Dissolve 1-(4-Methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Potential Biological Activity and Mechanism of Action

The biological activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one has not been explicitly reported. However, based on its structural features, several potential applications in drug discovery can be hypothesized. The imidazolidin-2-one core is a known pharmacophore in a variety of therapeutic agents, and the substituted aniline moiety can be a key interaction domain with biological targets.

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the substituted phenyl group often occupies the hydrophobic pocket adjacent to the ATP-binding site.[7][8][9] The structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is consistent with this general pharmacophore, suggesting it could be a candidate for screening against various protein kinases.

Other Potential Targets

The imidazolidinone scaffold has been associated with a broad range of biological activities, including antibacterial, antifungal, and antiviral properties.[10][11][12] Therefore, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one could be a valuable compound for screening in various anti-infective and anti-cancer assays.

Experimental Workflows for Biological Evaluation

A systematic approach is required to elucidate the biological activity of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The following experimental workflows provide a roadmap for its initial characterization.

Kinase Profiling

A broad kinase panel screening is the first step to identify potential kinase targets.

Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay)

-

Prepare a stock solution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one in DMSO.

-

Perform a primary screen at a single concentration (e.g., 10 µM) against a panel of diverse kinases.[13]

-

For any "hits" (kinases showing significant inhibition), perform a dose-response analysis to determine the IC50 value.

-

Follow up with secondary assays to confirm on-target activity and determine the mode of inhibition (e.g., competitive, non-competitive).

Cellular Assays

Cell-based assays are essential to evaluate the compound's effect in a more physiologically relevant context.

Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Plate cancer cell lines of interest in 96-well plates.

-

Treat the cells with a serial dilution of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one for a specified period (e.g., 72 hours).

-

Perform the cell viability assay according to the manufacturer's instructions.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Analytical Characterization

The identity and purity of synthesized 1-(3-Amino-4-methylphenyl)imidazolidin-2-one should be confirmed using standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the substituted phenyl ring, the methylene protons of the imidazolidinone ring, and the methyl and amine protons. |

| ¹³C NMR | Signals for the carbonyl carbon of the urea, the aromatic carbons, and the aliphatic carbons of the imidazolidinone ring and the methyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[14][15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion and Future Directions

1-(3-Amino-4-methylphenyl)imidazolidin-2-one is a small molecule with a privileged scaffold that warrants further investigation for its potential therapeutic applications. The synthetic route proposed in this guide provides a practical approach to obtaining this compound for biological evaluation. Future research should focus on a comprehensive screening against a wide range of biological targets, including kinases, to uncover its pharmacological profile. Positive hits should be followed by medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be crucial in determining the therapeutic potential of this promising compound.

References

-

Wikipedia. Imidazolidinone. [Link]

-

MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

MDPI. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]

-

PubMed. [Synthesis and structure of substituted arylazo-imidazolidines and arylidenethiazolidines]. [Link]

-

National Institutes of Health (NIH). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. [Link]

-

Stanford University. A small molecule–kinase interaction map for clinical kinase inhibitors. [Link]

-

National Institutes of Health (NIH). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

-

ResearchGate. Some known drugs possessing imidazolidin-2-one moiety. [Link]

-

National Institutes of Health (NIH). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

-

PubMed Central. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

National Institutes of Health (NIH). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. [Link]

-

ResearchGate. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. [Link]

-

PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

Organic Chemistry Portal. Imidazolidinone synthesis. [Link]

-

National Institutes of Health (NIH). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

-

YouTube. Technologies to Study Kinases. [Link]

-

National Institutes of Health (NIH). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

-

ACS Publications. Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity | Journal of Medicinal Chemistry. [Link]

-

Covestro. SAFETY DATA SHEET. [Link]

Sources

- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1038247-59-4|1-(3-Amino-4-methylphenyl)imidazolidin-2-one|BLD Pharm [bldpharm.com]

- 6. 2-Imino-1-methyl-4-imidazolidinone | C4H7N3O | CID 137319715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

- 9. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Synthesis and structure of substituted arylazo-imidazolidines and arylidenethiazolidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. fishersci.fr [fishersci.fr]

- 16. solutions.covestro.com [solutions.covestro.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a key intermediate in the development of various pharmacologically active molecules. The synthesis is strategically designed as a two-step process, commencing with the formation of a nitro-substituted imidazolidin-2-one precursor, followed by a selective reduction of the nitro group. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction

The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The title compound, 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, incorporates a reactive primary amino group, rendering it a versatile building block for the synthesis of more complex molecules through further functionalization. This guide delineates a logical and field-proven synthetic route, emphasizing the rationale behind the selection of reagents and reaction conditions to achieve high yield and purity of the final product.

Overall Synthesis Pathway

The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one is efficiently achieved through a two-step sequence starting from commercially available 4-methyl-3-nitroaniline. The pathway involves the initial formation of the imidazolidin-2-one ring, followed by the reduction of the nitro group.

Caption: Overall two-step synthesis strategy.

Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one

The initial step involves the construction of the imidazolidin-2-one ring onto the 4-methyl-3-nitrophenyl moiety. This is achieved by reacting 4-methyl-3-nitroaniline with 2-chloroethyl isocyanate to form an N-(2-chloroethyl)-N'-(4-methyl-3-nitrophenyl)urea intermediate. This intermediate subsequently undergoes an intramolecular cyclization in the presence of a base to yield the desired nitro-precursor.

Mechanism and Rationale

The reaction proceeds via a nucleophilic addition of the amino group of 4-methyl-3-nitroaniline to the highly electrophilic carbon of the isocyanate group of 2-chloroethyl isocyanate. This forms a urea linkage. The subsequent intramolecular cyclization is a nucleophilic substitution reaction where the deprotonated urea nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered imidazolidin-2-one ring. The use of a base is crucial for the deprotonation of the urea nitrogen, thereby enhancing its nucleophilicity for the cyclization step.

Caption: Experimental workflow for Step 1.

Detailed Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Urea Formation: Cool the solution to 0-5 °C in an ice bath. Add 2-chloroethyl isocyanate (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cyclization: To the resulting suspension of N-(2-chloroethyl)-N'-(4-methyl-3-nitrophenyl)urea, add a non-nucleophilic base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0-5 °C. After the addition, heat the reaction mixture to reflux (approximately 65 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the urea intermediate.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one as a solid.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Aprotic and effectively dissolves the starting materials. |

| Temperature (Urea Formation) | 0-10 °C | Controls the exothermic reaction between the aniline and isocyanate. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base to deprotonate the urea for cyclization. |

| Temperature (Cyclization) | Reflux (approx. 65 °C) | Provides the necessary activation energy for the intramolecular cyclization. |

Step 2: Reduction of 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one to 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

The final step is the selective reduction of the aromatic nitro group to a primary amine. Several methods are effective for this transformation; here, we detail two common and reliable protocols: catalytic hydrogenation and chemical reduction with tin(II) chloride.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[1] Palladium on carbon (Pd/C) is a widely used catalyst for this purpose.[1]

The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the palladium surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the hydrogen atoms to the corresponding amine. This method is often preferred due to its high efficiency and the generation of water as the only byproduct.

Method B: Chemical Reduction with Tin(II) Chloride

Reduction using tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for converting aromatic nitro compounds to anilines.[2][3]

In this reaction, tin(II) chloride acts as the reducing agent, donating electrons to the nitro group in a stepwise manner.[2] The reaction proceeds through nitroso and hydroxylamine intermediates.[2] The acidic medium (HCl) provides the protons required for the formation of water from the oxygen atoms of the nitro group.[2] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[3]

Caption: Experimental workflows for Step 2.

Detailed Experimental Protocols

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-8 hours).

-

Work-up and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

-

Reaction Setup: In a round-bottom flask, suspend 1-(4-methyl-3-nitrophenyl)imidazolidin-2-one (1.0 eq) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the suspension. Heat the mixture to 70-80 °C and then add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring.

-

Reaction: Continue heating and stirring the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate solution or aqueous sodium hydroxide. This will precipitate tin salts. Filter the mixture, and extract the filtrate with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to give 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

| Parameter | Method A: Catalytic Hydrogenation | Method B: SnCl₂/HCl Reduction |

| Reducing Agent | H₂ gas | Tin(II) chloride (SnCl₂) |

| Catalyst/Promoter | 10% Pd/C | Concentrated HCl |

| Solvent | Ethanol or Ethyl Acetate | Ethanol |

| Temperature | Room Temperature | 70-80 °C |

| Work-up | Filtration of catalyst | Basification and extraction |

| Byproducts | Water | Tin salts |

Conclusion

The synthesis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one has been successfully delineated through a reliable two-step pathway. The formation of the imidazolidin-2-one ring via an N-(2-chloroethyl)urea intermediate followed by a selective nitro group reduction provides an efficient route to this valuable building block. The choice between catalytic hydrogenation and chemical reduction for the final step allows for flexibility depending on the substrate's functional group tolerance and available laboratory resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related compounds.

References

-

askIITians. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Trzeciakiewicz, A., et al. (2011). Intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Biochemical Pharmacology, 81(9), 1116-1123.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

- U.S. Patent No. 4,384,140. (1983). 2-Chloroethyl urea derivatives. Google Patents.

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Sciences

Abstract

The aqueous and non-aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2][3] More than 40% of new chemical entities exhibit poor aqueous solubility, presenting a significant challenge to formulation scientists.[1][4] This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of the novel compound 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. We will delve into the physicochemical properties of the molecule, present a gold-standard experimental protocol for thermodynamic solubility determination, and discuss the mechanistic basis for its expected solubility in a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of this compound's fundamental properties.

Introduction: The Critical Role of Solubility

For any orally administered drug, absorption from the gastrointestinal tract can only occur once the API is dissolved in the luminal fluids.[1][2] Therefore, solubility is often the rate-limiting step for absorption and a key determinant of bioavailability.[3][4] A comprehensive solubility profile is essential for:

-

Lead Optimization: Guiding medicinal chemistry efforts to enhance absorption characteristics.

-

Formulation Strategy: Selecting appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[1][4]

-

Biopharmaceutics Classification System (BCS): Classifying the drug substance based on its solubility and permeability, which can streamline regulatory pathways.[2][5]

This guide focuses on 1-(3-Amino-4-methylphenyl)imidazolidin-2-one, a compound featuring a unique combination of polar and non-polar functional groups. Understanding its behavior in different solvent systems is the first step toward unlocking its therapeutic potential.

Physicochemical and Structural Analysis

The solubility of a molecule is dictated by its structure. A detailed analysis of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one provides critical insights into its expected behavior.

Molecular Structure:

Caption: Chemical structure of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one.

Key Structural Features & Predicted Influence:

-

Imidazolidin-2-one Ring: This cyclic urea core is highly polar and contains two amide-like nitrogen atoms and a carbonyl oxygen. The N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor. This moiety will drive solubility in polar solvents.

-

Phenyl Ring & Methyl Group: The substituted phenyl ring is a large, non-polar, hydrophobic functional group. The methyl group further contributes to this lipophilicity. This part of the molecule will favor solubility in non-polar organic solvents and limit aqueous solubility.

-

Amino Group (-NH₂): This is a polar, primary amine that can act as both a hydrogen bond donor and acceptor. Crucially, it is basic and will become protonated (-NH₃⁺) in acidic environments (pH < pKa). This ionization will dramatically increase the molecule's polarity and enhance its solubility in acidic aqueous media.

Overall Prediction: The molecule possesses both hydrophilic (imidazolidin-2-one, amino) and hydrophobic (methylphenyl) characteristics, classifying it as amphiphilic. We predict that its aqueous solubility will be poor at neutral and basic pH but will significantly increase at acidic pH. High solubility is expected in polar aprotic solvents like DMSO, which can effectively solvate both polar and non-polar regions of the molecule.

Experimental Methodology: Thermodynamic Solubility Determination

To obtain definitive solubility data, the Equilibrium Shake-Flask Method is the universally recognized gold standard.[6][7][8] This method measures the thermodynamic or equilibrium solubility, which is the saturation point of the compound in a solvent after a sufficient equilibration period.[9][10]

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask protocol.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol

Trustworthiness through Self-Validation: This protocol incorporates triplicate measurements and pH verification to ensure the reliability and reproducibility of the results.

-

Preparation:

-

Add an excess of solid 1-(3-Amino-4-methylphenyl)imidazolidin-2-one to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Causality: Using an excess of solid ensures that the resulting solution is truly saturated, a fundamental requirement for measuring equilibrium solubility.[6]

-

Pipette a precise volume (e.g., 1.5 mL) of the desired solvent into each vial. Prepare each solvent condition in triplicate (n=3).

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (37 ± 1 °C for biorelevant studies) and agitate for 24 hours.[8][11][12]

-

Causality: 24 hours is a standard duration to ensure that the dissolution process has reached a state of thermodynamic equilibrium.[9] Constant temperature is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand for 30 minutes to permit sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) into a clean vial.

-

Causality: Filtration is a critical step to separate the dissolved API from any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.[13]

-

-

pH Measurement (for aqueous buffers):

-

Quantification by HPLC-UV:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) and create a series of calibration standards through serial dilution.

-

Develop a validated reverse-phase HPLC-UV method capable of accurately detecting the analyte.[14][15]

-

Accurately dilute the filtered samples with the mobile phase to ensure the final concentration is within the linear range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Integrate the peak area corresponding to the analyte.

-

-

Calculation:

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility as a mean ± standard deviation of the triplicate measurements.

-

Solvent Selection Rationale

The choice of solvents is designed to probe the compound's behavior across a range of polarities and pH values relevant to pharmaceutical development.

| Solvent System | Type | Rationale |

| pH 1.2 Buffer (0.1 N HCl) | Aqueous, Acidic | Simulates gastric fluid; probes solubility of the protonated (ionized) form of the API.[8][16] |

| pH 4.5 Buffer (Acetate) | Aqueous, Acidic | Represents the pH environment of the upper small intestine.[8][16] |

| pH 6.8 Buffer (Phosphate) | Aqueous, Neutral | Simulates the pH of the lower small intestine.[8][16] |

| Water (Deionized) | Aqueous, Neutral | Provides a baseline for intrinsic aqueous solubility. |

| Ethanol (EtOH) | Polar Protic | A common co-solvent in formulations; capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong hydrogen bond acceptor with the ability to solvate a wide range of compounds. |

| Acetonitrile (ACN) | Polar Aprotic | A common solvent in analytical chemistry and processing with moderate polarity. |

Illustrative Results: Expected Solubility Profile

The following table presents a set of illustrative data, representing the expected solubility profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one based on the structural analysis.

| Solvent System | Expected Solubility (µg/mL) | USP Solubility Classification[1] |

| pH 1.2 Buffer | 1,500 - 3,000 | Slightly Soluble |

| pH 4.5 Buffer | 200 - 500 | Very Slightly Soluble |

| pH 6.8 Buffer | 50 - 100 | Very Slightly Soluble |

| Water | 60 - 120 | Very Slightly Soluble |

| Ethanol | 8,000 - 15,000 | Sparingly Soluble |

| Acetonitrile | 25,000 - 40,000 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100,000 | Freely Soluble |

Discussion and Mechanistic Interpretation

The anticipated results strongly reflect the amphiphilic nature of the molecule.

-

pH-Dependent Aqueous Solubility: The most striking feature is the significantly higher solubility in the pH 1.2 buffer compared to neutral or near-neutral conditions (pH 4.5, 6.8, and water). This is a direct consequence of the basic amino group. At pH 1.2, which is well below the predicted pKa of the amine, the group exists predominantly in its protonated, cationic form (-NH₃⁺). This ionic character drastically increases the molecule's interaction with polar water molecules, leading to enhanced solubility. As the pH increases, the amine becomes deprotonated and neutral, reducing its polarity and causing solubility to drop sharply.

-

Solubility in Organic Solvents:

-

The very high solubility in DMSO is expected. DMSO is a powerful polar aprotic solvent; its sulfur-oxygen bond provides a strong dipole and an excellent hydrogen bond acceptor site, which can interact favorably with the N-H groups of the imidazolidinone and amino moieties. Simultaneously, its methyl groups can engage in van der Waals interactions with the methylphenyl ring, allowing it to effectively solvate the entire molecule.

-

The good solubility in Acetonitrile and Ethanol is consistent with their status as polar organic solvents. Ethanol, being a protic solvent, can act as both a hydrogen bond donor and acceptor. Acetonitrile's large dipole moment allows it to solvate the polar regions of the molecule effectively. The solubility in these solvents is superior to water because their organic character can better accommodate the non-polar methylphenyl group.

-

Conclusion and Future Directions

This guide outlines a robust, authoritative methodology for determining the solubility profile of 1-(3-Amino-4-methylphenyl)imidazolidin-2-one. The structural analysis and resulting illustrative data predict a classic pH-dependent aqueous solubility profile, characteristic of a weakly basic compound, with limited solubility at physiological pH. This suggests that oral bioavailability could be a challenge and may require enabling formulation strategies.

Recommended next steps include:

-

pKa Determination: Experimentally determine the pKa of the amino group to precisely model the pH-solubility relationship.

-

Kinetic Solubility Assessment: Perform high-throughput kinetic solubility assays for early-stage formulation screening.[9]

-

Solid-State Characterization: Analyze the crystalline form (polymorphism) of the solid material, as this can significantly impact solubility.

-

Formulation Prototyping: Investigate solubility enhancement techniques such as salt formation (targeting the amino group), co-solvent systems, or solid dispersions.[1][4]

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Prajapati, R., & Wadher, K. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences, 7(5), 656-665. [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Slideshare. [Link]

-

Pharma Education. (2023). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? YouTube. [Link]

-

Bîrsan, M., Hădărugă, D. I., & Hădărugă, N. G. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 923–929. [Link]

-

Ginski, M. J., & Zocharski, D. C. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 32-37. [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

-

Cristancho, N., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA. [Link]

-

U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

World Health Organization. (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms. WHO. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. jmpas.com [jmpas.com]

- 5. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. enamine.net [enamine.net]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. ema.europa.eu [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. improvedpharma.com [improvedpharma.com]

- 16. mdpi.com [mdpi.com]

The Imidazolidin-2-one Core: A Technical Chronicle of Discovery and Synthetic Evolution

This guide provides an in-depth exploration of the discovery and historical development of imidazolidin-2-one derivatives. From the first laboratory synthesis of its parent scaffold to its incorporation into blockbuster pharmaceuticals, we trace the evolution of this vital heterocyclic motif. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the foundational chemistry and strategic insights that have shaped the trajectory of this compound class.

Chapter 1: The Dawn of a Heterocycle — Early Syntheses of 2-Imidazolidinone

The story of imidazolidin-2-one, colloquially known as ethylene urea, begins in the late 19th century. One of the earliest documented preparations was reported by Emil Fischer and Koch in 1886, involving the reaction of ethylenediamine with diethyl carbonate at elevated temperatures.[1] These pioneering efforts, along with other early methods such as reacting N,N'-ethylene thiourea with mercuric oxide (1887) or the distillation of N,N'-ethylene guanidine (1908), established the fundamental chemistry of this five-membered ring system.[1]

However, these initial syntheses were often characterized by harsh conditions and modest yields, rendering them unsuitable for large-scale production. The use of reagents like phosgene, though effective, posed significant safety hazards, while others were economically prohibitive. These limitations confined the imidazolidin-2-one scaffold to a role of academic curiosity for several decades, awaiting a methodological breakthrough that would unlock its industrial and pharmaceutical potential.

Chapter 2: An Industrial Revolution — The DuPont Method and Scalable Synthesis

The pivotal moment for imidazolidin-2-one chemistry arrived in the 1940s, driven by the demands of the National Defense Research Committee during World War II.[2][3] This impetus led to a systematic investigation into more practical synthetic routes. In 1949, Carl E. Schweitzer of E. I. du Pont de Nemours and Company published a landmark paper detailing a highly efficient and scalable synthesis from two inexpensive, readily available starting materials: ethylenediamine and urea.[2][3]

The genius of the Schweitzer method lay in its simplicity and efficiency. The reaction could be carried out at atmospheric pressure, yielding ethylene urea in near-quantitative amounts (98% or better).[2][3][4] A key insight was the role of water as a reaction moderator; its presence was crucial for achieving high yields, a factor not recognized in previous attempts that resulted in yields below 10%.[2][3] This process represented a paradigm shift, transforming ethylene urea from a laboratory reagent into a commercially viable industrial chemical.[2] The availability of this core scaffold in bulk paved the way for its widespread application, including its use as a formaldehyde scavenger in resins and textiles.[5]

Workflow for the Industrial Synthesis of 2-Imidazolidinone